Jahn–Teller Distortion: Copper vs. Nickel and Magnesium Analogs
The copper member of the Tutton's salt series exhibits a Jahn–Teller distortion that is significantly stronger than that observed for the magnesium and nickel analogs. Single‑crystal X‑ray diffraction reveals three distinct Cu–O bond pair distances due to the Jahn–Teller effect, whereas Mg and Ni Tutton's salts display a more regular octahedral coordination [1]. The hexaaquacopper(II) complex in the ammonium salt shows an orthorhombically distorted, tetragonally elongated octahedron with Cu–O bond distances of 2.281(1) Å (long), 2.007(1) Å (intermediate), and 1.975(1) Å (short) at 15 K [2].
| Evidence Dimension | Magnitude of Jahn–Teller tetragonal elongation of the [M(H₂O)₆]²⁺ octahedron |
|---|---|
| Target Compound Data | Cu–O bond distances: 2.281(1), 2.007(1), 1.975(1) Å at 15 K; Δ(Cu–O)max ≈ 0.306 Å |
| Comparator Or Baseline | Ni and Mg Tutton's salts: more regular octahedral coordination with smaller bond‑length dispersion (quantitative bond distances for Ni/Mg analogs not provided in the cited source, but the qualitative ranking of distortion magnitude is explicitly stated: Cu ≫ Ni, Mg). |
| Quantified Difference | Cu–O bond length spread ~0.31 Å for Cu(II) compound vs. substantially smaller spread for Ni/Mg analogs |
| Conditions | Single‑crystal X‑ray diffraction at 15 K (neutron diffraction) and at 9.5 K (X‑ray) [1][2] |
Why This Matters
The larger Jahn–Teller distortion directly affects the electronic ground state, EPR spectrum, and dehydration kinetics, making the copper compound uniquely suited for studies of vibronic coupling and cooperative Jahn–Teller phenomena, whereas Ni/Mg analogs are not informative models for these effects.
- [1] Montgomery, H., Lingafelter, E.C. (1966) The crystal structure of Tutton's salts. III. Copper ammonium sulfate hexahydrate. Acta Crystallographica, 20, 659–662. Cu member distorted more strongly than Mg and Ni structures because of the Jahn–Teller effect. View Source
- [2] Structural and EPR study of the dependence on deuteration of the Jahn–Teller distortion in ammonium hexaaquacopper(II) sulfate. Inorganic Chemistry, 2000, 39, 765–769. Cu–O bond distances: 2.281(1), 2.007(1), 1.975(1) Å at 15 K. View Source
